(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO5/c1-13-8-18(26)17(12-25-4-6-28-7-5-25)23-21(13)22(27)20(30-23)11-16-10-14-9-15(24)2-3-19(14)29-16/h2-3,8-11,26H,4-7,12H2,1H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULNXMYOHFPSJ-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCOCC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCOCC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure characterized by:
- Benzofuran moieties : Known for various biological activities including anti-inflammatory and antimicrobial effects.
- Morpholine group : Often associated with enhanced solubility and bioactivity.
- Bromine substitution : Potentially increases the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Benzofuran derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The specific compound under review is hypothesized to possess similar antimicrobial activity due to its structural analogies with other effective benzofuran derivatives .
Antitumor Activity
Recent research highlights the potential of benzofuran derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been noted, particularly through mechanisms involving reactive oxygen species (ROS) production. For instance, compounds structurally related to the one have shown increased ROS levels leading to cell death in leukemia cell lines .
Anti-inflammatory Effects
Benzofurans are also recognized for their anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to this activity by inhibiting pro-inflammatory cytokines and pathways .
The biological activity of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one can be attributed to several mechanisms:
- ROS Generation : Induces oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and tumor progression.
- Cell Cycle Arrest : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
Case Studies
Several studies have investigated the biological activities of benzofuran derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific applications of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one include:
Anticancer Activity
Research indicates that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that compounds similar to this benzofuran derivative showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anti-cancer agents .
Anti-inflammatory Effects
The compound's structure allows it to interact with inflammatory pathways. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation . This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Antimicrobial Properties
Benzofurans have been reported to exhibit antimicrobial activity against a range of pathogens. The presence of the morpholine group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further research in antimicrobial applications .
Pharmacological Insights
The pharmacological profile of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one suggests potential use in treating various diseases:
Structure–Activity Relationship (SAR) Studies
SAR studies indicate that modifications to the benzofuran structure can significantly alter biological activity. For example, substituting the bromine atom or altering the morpholine group may enhance potency or selectivity against specific targets .
Materials Science Applications
Beyond medicinal uses, this compound may find applications in materials science due to its unique electronic properties:
Organic Electronics
Benzofurans have been explored as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic characteristics of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one make it a candidate for further investigation in these fields .
Polymer Chemistry
Incorporating this compound into polymer matrices could lead to new materials with enhanced properties such as increased thermal stability or improved mechanical strength .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Anti-inflammatory treatments | Reduces pro-inflammatory cytokines | |
| Antimicrobial agents | Effective against various pathogens | |
| Pharmacology | Kinase inhibitors | Targeted therapy for cancer |
| Structure–activity relationship studies | Optimizes therapeutic efficacy | |
| Materials Science | Organic electronics | Use in OLEDs and OPVs |
| Polymer chemistry | Enhanced material properties |
Case Studies
Several studies have highlighted the potential of benzofuran derivatives similar to (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one:
Study 1: Anticancer Properties
A recent study focused on the anticancer effects of benzofuran derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with compounds structurally related to this compound .
Study 2: Anti-inflammatory Mechanisms
Another research project investigated the anti-inflammatory properties of similar compounds and found that they effectively reduced inflammation markers in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related benzofuran derivatives, focusing on substituent effects, synthetic routes, and inferred bioactivity:
Structural and Functional Insights:
Brominated benzofurans (e.g., ) are often prioritized in drug discovery for their stability and halogen-bonding capabilities .
Amine vs. Morpholine Substituents: The morpholin-4-ylmethyl group in the target compound offers superior water solubility compared to the dimethylaminomethyl group in ’s analog. Morpholine derivatives are common in kinase inhibitors (e.g., PI3K/Akt/mTOR pathways) . Butyl(methyl)aminomethyl () may confer lipophilicity, favoring membrane permeability but risking off-target effects .
Synthetic Accessibility :
- Suzuki coupling (as used for BPOH-TPA in ) is a versatile method for introducing aryl/heteroaryl groups. The target compound’s 5-bromo-benzofuran moiety could be installed via similar cross-coupling reactions .
- The absence of crystallographic data for the target compound contrasts with analogs refined using SHELXL (), suggesting unresolved challenges in crystallization .
The hydroxy group at position 6 may mimic phenolic inhibitors of oxidoreductases . Fluorinated benzofurans () are studied for CNS applications, but the target compound’s bromine and morpholine groups likely shift its therapeutic niche toward peripheral targets .
Q & A
Basic: What are the recommended synthetic routes for this benzofuran derivative, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Aldol condensation : To form the benzylidene group at position 2, using a base catalyst (e.g., NaOH) under reflux conditions .
- Morpholine incorporation : The morpholin-4-ylmethyl group at position 7 can be introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions to prevent hydrolysis .
- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 ratio) followed by recrystallization from ethanol to achieve >95% purity. Optimize reaction time and temperature (e.g., 70°C for 12 hours) to minimize byproducts like unreacted bromobenzofuran intermediates .
Basic: How should researchers design initial biological screening assays for this compound?
Methodological Answer:
Prioritize in vitro assays to evaluate:
- Anti-inflammatory activity : Use lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA. Compare results to NSAIDs like indomethacin .
- Anticancer potential : Screen against cancer cell lines (e.g., A549, HeLa) using MTT assays. Include a positive control (e.g., doxorubicin) and assess IC₅₀ values over 48–72 hours .
- Enzyme inhibition : Test cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) inhibition spectrophotometrically, using arachidonic acid as a substrate .
Advanced: How can structural contradictions in bioactivity data (e.g., moderate anti-inflammatory efficacy) be resolved?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace the morpholine group with piperazine or adjust the bromo position on the benzofuran ring) to identify critical pharmacophores. Use molecular docking to predict binding affinities to COX-2 or LOX active sites .
- Metabolic stability assays : Assess hepatic microsomal stability to determine if rapid metabolism reduces efficacy. Introduce methyl or fluorine groups to block metabolic hotspots .
- Synergistic studies : Combine the compound with known anti-inflammatory agents (e.g., diclofenac) to evaluate additive or synergistic effects via isobolographic analysis .
Advanced: What mechanistic studies are recommended to elucidate its anti-inflammatory action?
Methodological Answer:
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine if inhibition of COX/LOX is competitive, non-competitive, or uncompetitive. Use recombinant enzymes for precise kinetic profiling .
- NF-κB pathway analysis : Use Western blotting to measure phosphorylation of IκBα and nuclear translocation of NF-κB in LPS-treated macrophages .
- ROS scavenging assays : Quantify reactive oxygen species (ROS) suppression in stimulated neutrophils using DCFH-DA fluorescence, correlating with anti-inflammatory potency .
Advanced: How can computational modeling enhance the design of derivatives with improved activity?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or LOX (PDB ID: 1JNQ). Prioritize derivatives with hydrogen bonds to Arg120 (COX-2) or Fe²⁺ coordination in LOX .
- QSAR modeling : Build 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity or steric bulk with bioactivity. Validate with leave-one-out cross-validation (q² > 0.5) .
- ADMET prediction : Employ SwissADME or pkCSM to predict bioavailability, BBB penetration, and toxicity risks (e.g., hERG inhibition) early in design .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life, Cₘₐₓ, and AUC in rodent models. If bioavailability is low, formulate as nanoparticles (e.g., PLGA carriers) or prodrugs (e.g., ester derivatives) .
- Toxicity screens : Conduct acute toxicity studies (OECD 423) to identify dose-limiting effects (e.g., hepatotoxicity). Adjust dosing regimens or introduce detoxifying groups (e.g., hydroxylation) .
- Tissue distribution studies : Use radiolabeled compounds (¹⁴C or ³H) to track accumulation in target tissues (e.g., inflamed joints) versus non-target organs .
Advanced: How does the morpholin-4-ylmethyl group influence solubility and target binding?
Methodological Answer:
- Solubility enhancement : The morpholine group increases water solubility via hydrogen bonding. Measure logP values (e.g., shake-flask method) to confirm hydrophilicity .
- Binding interactions : In silico studies suggest the morpholine oxygen forms hydrogen bonds with Asp375 in COX-2. Validate via site-directed mutagenesis or crystallography .
- Bioisosteric replacement : Compare with piperidine or thiomorpholine analogs to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
